1-(3-Fluoro-5-isobutoxyphenyl)ethanamine
Description
1-(3-Fluoro-5-isobutoxyphenyl)ethanamine is a substituted phenyl-ethylamine derivative characterized by a fluorine atom at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 5-position of the aromatic ring. The ethanamine moiety (-CH₂NH₂) is directly attached to the phenyl group, forming a primary amine. This compound is structurally related to bioactive amines, which often exhibit pharmacological activity due to interactions with neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-10(9(3)14)4-11(13)6-12/h4-6,8-9H,7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFIGMRRGAFMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(C)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-isobutoxyphenyl)ethanamine typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alkane using a reducing agent like lithium aluminum hydride.
Substitution: The final step involves the substitution of the alkane with an ethanamine group under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-isobutoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to different amine derivatives using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-5-isobutoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-isobutoxyphenyl)ethanamine involves its interaction with specific molecular targets. The fluorine atom and the isobutoxy group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The ethanamine moiety may interact with biological pathways, potentially affecting neurotransmission or other cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity and Solubility: The isobutoxy group in the target compound introduces steric bulk and hydrophobicity, likely reducing water solubility compared to smaller alkoxy groups (e.g., methoxy or ethoxy) . For example, the trifluoromethyl groups in (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine contribute to its low polarity .
Positional Isomerism :
- The 3-fluoro, 5-isobutoxy substitution pattern distinguishes the target compound from analogs like (R)-1-(3-Chloro-4-fluorophenyl)ethanamine, where substituents are adjacent. This spatial arrangement may influence binding affinity in biological systems .
Heterocyclic vs. Aromatic Backbones :
- Compounds like 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine incorporate a triazole ring, which can improve metabolic stability and mimic peptide bonds in drug design .
Chirality :
- Enantiomerically pure analogs (e.g., (R)-1-(3-Chloro-4-fluorophenyl)ethanamine) highlight the role of stereochemistry in pharmacological activity, suggesting that the target compound’s biological profile may depend on its stereoisomeric form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
